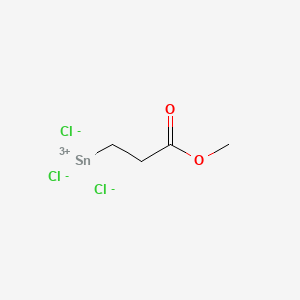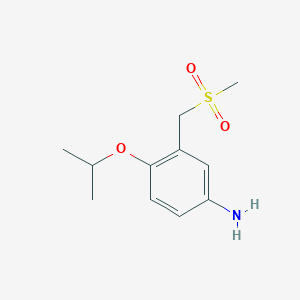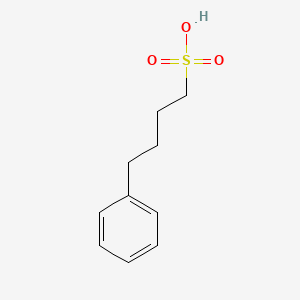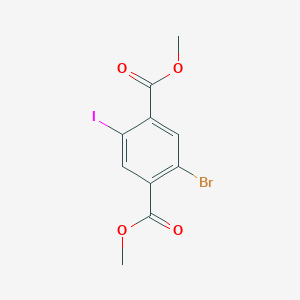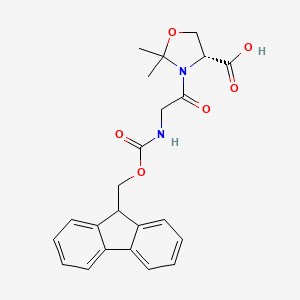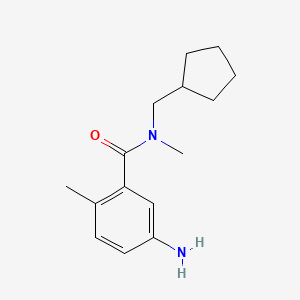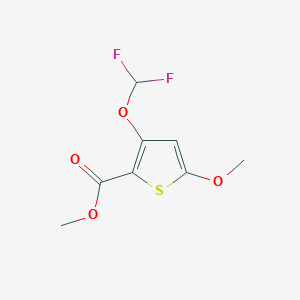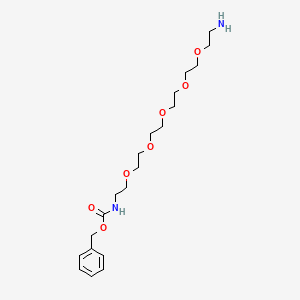
CbzNH-PEG5-CH2CH2NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CbzNH-PEG5-CH2CH2NH2 is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an amine group and a benzyl (Cbz) protecting group. The hydrophilic PEG spacer increases the water solubility of the compound in aqueous media. This compound is often used in various chemical and biological applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of CbzNH-PEG5-CH2CH2NH2 typically involves organic synthesis reactions and purification steps. The compound is synthesized by reacting a PEG linker with an amine group and a benzyl (Cbz) protecting group. The benzyl protecting group can be removed via hydrogenolysis to form a free amine. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure high purity and consistency.
Analyse Chemischer Reaktionen
CbzNH-PEG5-CH2CH2NH2 undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form amide bonds.
Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis to yield a free amine.
Common reagents used in these reactions include carboxylic acids, NHS esters, and hydrogen gas for hydrogenolysis. The major products formed from these reactions are amide derivatives and free amines.
Wissenschaftliche Forschungsanwendungen
CbzNH-PEG5-CH2CH2NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds, enhancing their solubility and stability in aqueous media.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility and reduce immunogenicity.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with improved properties.
Wirkmechanismus
The mechanism of action of CbzNH-PEG5-CH2CH2NH2 involves its ability to act as a linker or spacer in various chemical and biological systems. The PEG spacer increases the water solubility of the compound, while the amine group allows for conjugation with other molecules. The benzyl protecting group can be removed to expose the free amine, enabling further functionalization. The molecular targets and pathways involved depend on the specific application and the molecules it is conjugated with.
Vergleich Mit ähnlichen Verbindungen
CbzNH-PEG5-CH2CH2NH2 can be compared with other similar compounds, such as:
CbzNH-PEG4-CH2CH2NH2: Similar structure with a shorter PEG spacer.
CbzNH-PEG6-CH2CH2NH2: Similar structure with a longer PEG spacer.
CbzNH-PEG7-CH2CH2NH2: Similar structure with an even longer PEG spacer.
The uniqueness of this compound lies in its specific PEG spacer length, which provides a balance between solubility and flexibility for various applications.
Eigenschaften
Molekularformel |
C20H34N2O7 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
benzyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C20H34N2O7/c21-6-8-24-10-12-26-14-16-28-17-15-27-13-11-25-9-7-22-20(23)29-18-19-4-2-1-3-5-19/h1-5H,6-18,21H2,(H,22,23) |
InChI-Schlüssel |
SHFUIBBKLHRJHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


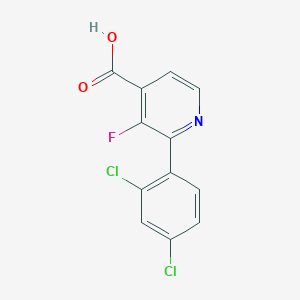
![1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)
